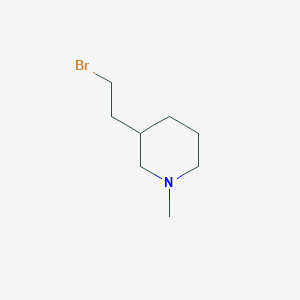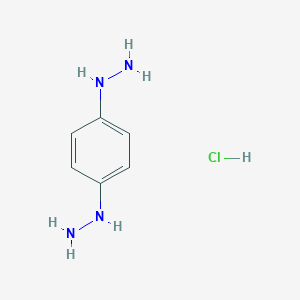
1,4-Dihydrazinylbenzenehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydrazinylbenzenehydrochloride is a chemical compound with the molecular formula C6H11ClN4. It is a derivative of benzene, where two hydrazine groups are attached to the 1 and 4 positions of the benzene ring, and it is stabilized as a hydrochloride salt. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydrazinylbenzenehydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dinitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reduction of 1,4-dinitrobenzene: 1,4-dinitrobenzene is reduced to 1,4-diaminobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 1,4-dihydrazinylbenzene: The resulting 1,4-diaminobenzene is then reacted with hydrazine hydrate to form 1,4-dihydrazinylbenzene.
Conversion to hydrochloride salt: Finally, 1,4-dihydrazinylbenzene is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydrazinylbenzenehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Substituted benzene derivatives
Aplicaciones Científicas De Investigación
1,4-Dihydrazinylbenzenehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-dihydrazinylbenzenehydrochloride involves its interaction with molecular targets and pathways in biological systems. The hydrazine groups can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminobenzene: A precursor in the synthesis of 1,4-dihydrazinylbenzenehydrochloride.
1,4-Dinitrobenzene: Another precursor used in the synthetic route.
Hydrazine: A related compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of two hydrazine groups attached to the benzene ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H11ClN4 |
|---|---|
Peso molecular |
174.63 g/mol |
Nombre IUPAC |
(4-hydrazinylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-9-5-1-2-6(10-8)4-3-5;/h1-4,9-10H,7-8H2;1H |
Clave InChI |
FJTJZIHBDNFCLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


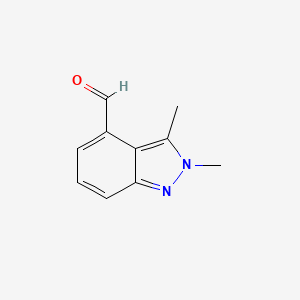


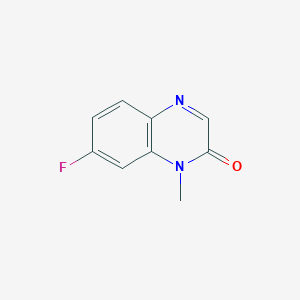
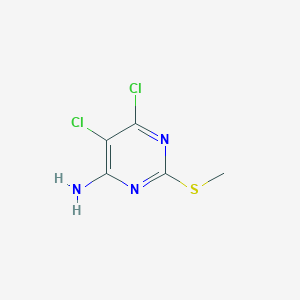
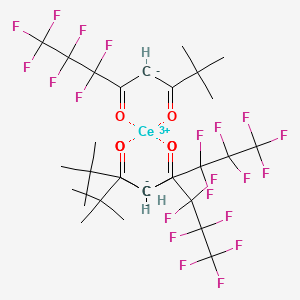
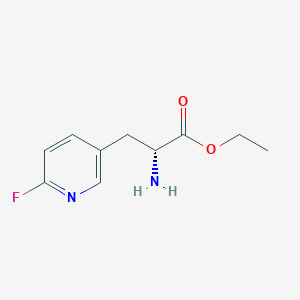

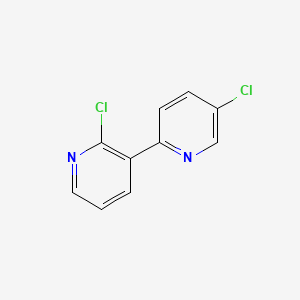

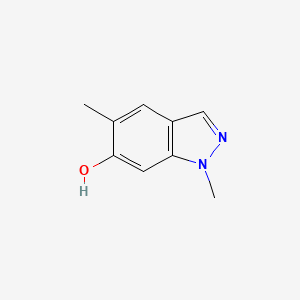
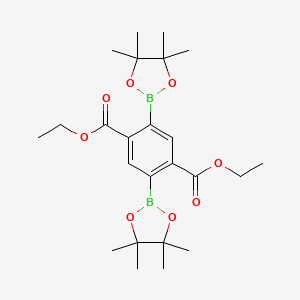
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
